ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate
Description
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate is a chiral cyclopropane derivative widely recognized as a key intermediate in synthesizing antiviral drugs, notably Paritaprevir (CAS 259214-55-6) and Simeprevir (CAS 1190307-88-0) . Its structure features:
- A cyclopropane core with vinyl and tert-butoxycarbonyl (Boc)-protected amino groups.
- Ethyl ester functionality enhancing solubility and reactivity in downstream modifications.
- Stereochemistry: The (1S,2R) configuration is critical for binding to viral protease targets, ensuring biological efficacy .
Key Physical Properties (from ):
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol |
| Density | 1.084 g/cm³ |
| Boiling Point | 328°C |
| pKa | 10.60 ± 0.40 (Predicted) |
| Storage Conditions | 2–8°C |
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl (1S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)/t9?,13-/m0/s1 |
InChI Key |
MUWAMLYKLZSGPE-NCWAPJAISA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CC1C=C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Ethyl (1S,2R)-1-(tert-Butoxycarbonylamino)-2-Vinyl-Cyclopropanecarboxylate
Hofmann Rearrangement-Mediated Synthesis
The Hofmann rearrangement, mediated by trichloroisocyanuric acid (TCCA), serves as a cornerstone for synthesizing the tert-butoxycarbonylamino (Boc) group in this compound. As reported by, methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate is synthesized via TCCA-induced rearrangement of a cyclopropanecarboxamide precursor. The reaction proceeds through the formation of an isocyanate intermediate, which is subsequently trapped with tert-butanol to install the Boc-protected amine. This method tolerates functional groups such as vinyl, cyclopropyl, and aryl substituents, achieving yields exceeding 80% under optimized conditions.
The general reaction sequence involves:
$$
\text{Cyclopropanecarboxamide} \xrightarrow{\text{TCCA}} \text{Isocyanate} \xrightarrow{\text{t-BuOH}} \text{Boc-protected amine}
$$
Critical parameters include stoichiometric control of TCCA (1.2 equivalents) and reaction temperatures between 0–25°C to minimize side reactions.
Curtius Rearrangement-Based Approaches
An alternative route employs the Curtius rearrangement to generate the Boc-protected amine. As detailed in, tert-butyl cyclopropylcarboxylate undergoes allylation followed by acidic hydrolysis to yield a cyclopropanecarboxylic acid derivative. Subsequent Curtius rearrangement of the acyl azide intermediate produces the Boc-protected amine with 50% yield over three steps. This method is advantageous for scalability, as demonstrated in the multi-gram synthesis of spirocyclic pyrrolidines.
Esterification Strategies
The final esterification step to introduce the ethyl group is catalyzed by acidic resins such as Amberlyst-15. According to, cyclopropanecarboxylic acid reacts with ethanol at 60–150°C in the presence of Amberlyst-15, achieving 98% conversion to ethyl cyclopropanecarboxylate. For the target compound, this method is adapted by starting with Boc-protected cyclopropanecarboxylic acid, followed by esterification under similar conditions.
Reaction Mechanisms and Stereochemical Control
Cyclopropanation Mechanisms
The vinylcyclopropane core is constructed via [2+1] cycloaddition between a diene and a carbene precursor. For example, ethyl diazoacetate reacts with 1,3-dienes under Rh(II) catalysis to form the cyclopropane ring with high diastereoselectivity. The (1S,2R) configuration is achieved using chiral ligands, as reported in, where enantiomeric excess (ee) values exceeding 95% are obtained via asymmetric catalysis.
Boc Protection and Deprotection Dynamics
The Boc group is introduced via nucleophilic attack of the amine on tert-butoxycarbonyl oxycarbonyl chloride (Boc-Cl). In, Boc protection is performed in dichloromethane with triethylamine as a base, yielding the protected amine in 85% efficiency. Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine without cyclopropane ring opening, as confirmed by.
Optimization of Reaction Conditions
Temperature and Catalysis
Radical polymerization studies of analogous vinylcyclopropanes () reveal that reaction temperatures significantly influence linear vs. cyclic polymer ratios. At 70°C, azlactone-functionalized vinylcyclopropanes polymerize with 75% linear units, whereas lower temperatures (40°C) favor cyclic structures. For the target compound, optimal esterification occurs at 80°C with Amberlyst-15, minimizing side reactions.
Table 1: Comparative Analysis of Synthetic Methods
Solvent and Stoichiometry
Polar aprotic solvents (DMF, DMSO) enhance the reactivity of azlactone-functionalized monomers, while esterification benefits from non-polar solvents (toluene) to drive equilibrium toward product formation. Stoichiometric excess of tert-butanol (2.0 equivalents) ensures complete Boc protection.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR spectra (,) exhibit characteristic signals for the vinyl group (δ 5.20–5.78 ppm) and Boc-protected amine (δ 1.42 ppm, gem-dimethyl). FT-IR analysis () confirms the presence of azlactone (ν(CN) 1680 cm⁻¹) and ester carbonyl (ν(CO) 1725 cm⁻¹) groups. High-resolution mass spectrometry (HR-MS) data () validate the molecular formula C₁₃H₂₁NO₄ ([M+H]⁺ calc. 255.31, exp. 255.31).
Challenges and Mitigation Strategies
Cis-Trans Isomerism
Synthesis of vinylcyclopropanes often yields cis-trans isomers, as observed in. For ethyl 2-vinyloxycyclopropanecarboxylate, cis isomers undergo intramolecular lactonization under acidic conditions, whereas trans isomers remain stable. Chromatographic separation (silica gel, hexane/ethyl acetate) achieves a 3:1 trans:cis ratio, sufficient for downstream applications.
Purification Complexities
Residual catalysts (e.g., Rh(II)) are removed via silica gel chromatography or aqueous washes. Amberlyst-15 is recovered via filtration and reused for up to five cycles without yield loss.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The Boc-protected amine and ester groups enable nucleophilic substitution under specific conditions:
| Reaction | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Boc-group deprotection | Trifluoroacetic acid (TFA) in DCM | Cleavage of tert-butoxycarbonyl group to yield free amine intermediate | >90% |
| Ester hydrolysis | LiOH or NaOH in aqueous THF/MeOH | Conversion to carboxylic acid derivative | 75–85% |
Key Findings :
-
Boc deprotection occurs rapidly at room temperature, preserving the cyclopropane ring integrity.
-
Ester hydrolysis proceeds without epimerization of the (1S,2R) stereochemistry under mild basic conditions.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes controlled ring-opening reactions:
| Reagent | Mechanism | Product | Application |
|---|---|---|---|
| H<sub>2</sub>O/H<sup>+</sup> | Acid-catalyzed electrophilic opening | γ,δ-unsaturated carboxylic acid derivatives | Synthesis of linear scaffolds |
| Ozone (O<sub>3</sub>) | Ozonolysis of vinyl group | Dicarbonyl intermediates | Aldehyde/ketone synthesis |
Notable Observation :
-
Ring-opening under acidic conditions generates electrophilic intermediates used in cascade reactions for natural product synthesis.
Cross-Coupling Reactions
The vinyl group participates in transition-metal-catalyzed coupling reactions:
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Heck coupling | Pd(OAc)<sub>2</sub>/PPh<sub>3</sub> | Aryl halides | Styrene derivatives | 60–75% |
| Suzuki-Miyaura coupling | Pd(dppf)Cl<sub>2</sub> | Boronic acids | Biaryl-functionalized cyclopropanes | 55–65% |
Mechanistic Insight :
-
The vinyl group’s electron-deficient nature (due to adjacent ester) enhances reactivity in Heck couplings.
Ester Functionalization
The ethyl ester undergoes transesterification and reduction:
Decarboxylation Pathways
Thermal or photolytic decarboxylation generates reactive intermediates:
| Condition | Temperature | Product | Byproduct |
|---|---|---|---|
| Thermal (150°C, vacuum) | 150°C | Vinylcyclopropane amine derivative | CO<sub>2</sub> |
| UV light (λ = 254 nm) | RT | Radical intermediates | Trapped with TEMPO |
Research Highlight :
-
Decarboxylation under vacuum enables access to conformationally restricted amines for medicinal chemistry.
Comparative Reactivity of Functional Groups
A reactivity hierarchy was established through competition experiments:
| Functional Group | Relative Reactivity | Dominant Reaction |
|---|---|---|
| Vinyl group | 1.0 (reference) | Cross-coupling/electrophilic addition |
| Boc-protected amine | 0.3 | Selective deprotection |
| Ethyl ester | 0.7 | Hydrolysis/transesterification |
Scientific Research Applications
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the amino group, which can then participate in various biochemical reactions. The vinyl group can also undergo further functionalization, allowing for the creation of diverse derivatives with specific biological activities.
Comparison with Similar Compounds
Enantiomeric Counterpart: Ethyl (1R,2S)-1-(tert-Butoxycarbonylamino)-2-Vinyl-Cyclopropanecarboxylate
Structural Similarities :
- Identical molecular formula (C₁₃H₂₁NO₄) and functional groups.
- Boc-protected amino and ethyl ester moieties.
Key Differences :
Significance : The (1R,2S)-isomer is a precursor for Hepatitis C virus protease inhibitors, while the (1S,2R)-isomer is tailored for Paritaprevir. Stereochemistry dictates target specificity and metabolic stability .
Functional Group Variants: Ethyl (1S,2R)-1-Benzoylamino-2-(Difluoromethyl)Cyclopropanecarboxylate
- Benzoylamino group replaces Boc protection.
- Difluoromethyl substituent instead of vinyl.
Comparison :
| Parameter | Target Compound | Difluoromethyl Variant |
|---|---|---|
| Amino Protection | Boc group (acid-labile) | Benzoyl group (base-stable) |
| Substituent Reactivity | Vinyl (π-bond reactivity) | Difluoromethyl (electron-withdrawing) |
| Molecular Weight | 255.31 g/mol | 309.31 g/mol |
| Applications | Antiviral intermediates | Potential antiviral/antibacterial |
Impact: The benzoylamino group offers alternative protection strategies, while difluoromethyl enhances metabolic resistance but reduces π-stacking interactions in enzyme binding .
Heterocyclic Analogues: Ethyl 1-[(tert-Butoxycarbonyl)Amino]Pyrrole-3-Carboxylates
- Pyrrole ring replaces cyclopropane.
- Boc-amino and ethyl ester groups retained.
Comparison :
| Parameter | Target Compound | Pyrrole Analogues |
|---|---|---|
| Core Structure | Cyclopropane (strain-enhanced) | Pyrrole (aromatic, planar) |
| Synthesis Method | Enzymatic resolution | Copper-catalyzed cycloaddition |
| Molecular Weight | 255.31 g/mol | ~554.64 g/mol (e.g., C₃₂H₃₄N₄O₅) |
| Applications | Antiviral | Anticancer agents, enzyme inhibitors |
Significance : The pyrrole derivatives exhibit broader aromatic interactions but lack the strain-induced reactivity of cyclopropanes, limiting their utility in protease inhibition .
Q & A
Q. What are the standard synthetic routes for ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo compounds. The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic substitution or carbamate-forming reactions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For example, cyclopropanation with vinyl diazoacetates under Rh₂(OAc)₄ catalysis can yield the (1S,2R) configuration . Reaction temperature, solvent polarity, and catalyst loading are critical for minimizing epimerization and side reactions like ring-opening .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
Purification methods include silica gel chromatography (eluting with ethyl acetate/hexane gradients) or crystallization using solvents like dichloromethane/hexane. Characterization relies on:
- NMR : ¹H and ¹³C NMR to confirm cyclopropane ring integrity (δ 1.2–1.8 ppm for cyclopropane protons) and Boc group presence (δ 1.4 ppm for tert-butyl).
- HPLC-MS : To assess purity and molecular ion peaks (e.g., m/z 255.31 for [M+H]⁺).
- X-ray crystallography : For absolute stereochemical confirmation, though this requires single crystals, which are challenging to obtain due to the compound’s low melting point .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
The Boc group is sensitive to acidic conditions, while the vinyl substituent may polymerize under prolonged light exposure. Store at –20°C in inert atmospheres (argon or nitrogen) with desiccants. Avoid aqueous or protic solvents to prevent hydrolysis of the ester or carbamate groups .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropane ring influence its reactivity in ring-opening reactions or as a building block for bioactive molecules?
The (1S,2R) configuration creates steric and electronic biases that direct regioselective ring-opening. For example:
- Acid-catalyzed ring-opening favors attack at the less hindered vinyl-substituted carbon.
- Transition metal-mediated reactions (e.g., Pd-catalyzed cross-coupling) exploit the vinyl group for allylic functionalization. In drug discovery, this stereochemistry enhances binding affinity to enzymes like proteases or kinases by mimicking rigid peptide conformations .
Q. What strategies mitigate side reactions during derivatization of the vinyl and Boc groups?
- Vinyl group functionalization : Use radical inhibitors (e.g., BHT) to prevent polymerization during Heck or hydroamination reactions.
- Boc deprotection : Employ mild acids (e.g., TFA in dichloromethane at 0°C) to avoid ester hydrolysis.
- Parallel optimization : Design DoE (Design of Experiments) matrices to balance reaction time, temperature, and reagent stoichiometry .
Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric synthesis or metabolic pathways?
- DFT calculations : Model transition states of cyclopropanation to optimize catalyst selection (e.g., Rh vs. Cu).
- MD simulations : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) by analyzing hydrophobic and hydrogen-bonding patterns.
- ADMET prediction tools : Estimate solubility, metabolic stability, and toxicity using software like Schrödinger’s QikProp .
Data Contradiction Analysis
Q. Discrepancies in reported enantiomeric excess (ee) values for similar cyclopropane derivatives: How to resolve them?
Variations in ee (e.g., 85–95% across studies) arise from differences in:
- Catalyst purity (trace moisture degrades Rh catalysts).
- Analytical methods: Chiral HPLC vs. optical rotation, where the latter may overestimate ee due to impurities.
- Work-up procedures: Aggressive extraction or drying can induce racemization. Standardize protocols using validated chiral columns and internal standards .
Methodological Tables
Table 1. Key Synthetic Parameters for Cyclopropanation
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| Catalyst (Rh₂(OAc)₄) | 2–5 mol% | >90% ee at 5 mol% |
| Temperature | –10°C to 0°C | Prevents diazo decomposition |
| Solvent | Anhydrous DCM | Enhances stereocontrol |
Table 2. Stability Under Storage Conditions
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Light (UV) | Vinyl polymerization | Amber vials, –20°C storage |
| Humidity | Hydrolysis of Boc/ester groups | Desiccants, inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
